molecular formula C15H15N3O3S B2517960 N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide CAS No. 1252541-86-8

N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide

Cat. No.: B2517960
CAS No.: 1252541-86-8
M. Wt: 317.36
InChI Key: JZFSHUPWOXLRBC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with a cyanomethyl group, a cyclopropyl group, and a prop-2-yn-1-ylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol. The prop-2-yn-1-ylsulfamoyl group is typically introduced through a sulfonamide formation reaction, where the benzamide is reacted with a sulfonyl chloride derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide exerts its effects depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would depend on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]aniline or N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]phenylacetamide.

Uniqueness

What sets N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyanomethyl group, cyclopropyl group, and prop-2-yn-1-ylsulfamoyl group in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(prop-2-ynylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-5-3-4-12(11-14)15(19)18(10-8-16)13-6-7-13/h1,3-5,11,13,17H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSHUPWOXLRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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